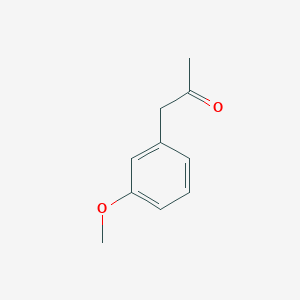

3-Methoxyphenylacetone

概要

説明

3-メトキシフェニルアセトン: は、分子式C10H12O2 を持つ有機化合物です。これは、ベンゼン環にメトキシ基が結合した置換フェニルアセトンで特徴付けられます。 この化合物は、ジメチルスルホキシドと混和性のある淡黄色の油であり、沸点は約258〜260°Cです .

2. 製法

合成経路と反応条件:

-

フリーデル・クラフツアシル化: 3-メトキシフェニルアセトンを合成する一般的な方法の1つは、アニソール(メトキシベンゼン)を塩化アセチルで、ルイス酸触媒(塩化アルミニウムなど)の存在下でフリーデル・クラフツアシル化する反応です。反応は次のように進行します: [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

-

工業的生産方法: 工業的には、3-メトキシフェニルアセトンは、類似のフリーデル・クラフツアシル化プロセスで製造され、多くの場合、大規模生産向けに最適化されています。 温度、圧力、触媒濃度などの反応条件は、収率と純度を最大限にするために慎重に制御されています {_svg_2}.

準備方法

Synthetic Routes and Reaction Conditions:

-

Friedel-Crafts Acylation: One common method for synthesizing 3-Methoxyphenylacetone involves the Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{CH}_3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

-

Industrial Production Methods: Industrially, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

化学反応の分析

反応の種類:

-

酸化: 3-メトキシフェニルアセトンは、対応するカルボン酸またはケトンを形成するために酸化反応を受けることができます。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

-

還元: この化合物は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに変換することができます。

-

置換: 求電子置換反応は、ベンゼン環で起こり、メトキシ基は、求電子剤の入ってくる位置をオルト位置とパラ位置に誘導します。一般的な試薬には、ハロゲン(例えば、臭素)とニトロ化剤(例えば、硝酸)があります。

主な生成物:

酸化: 3-メトキシ安息香酸または3-メトキシベンズアルデヒド。

還元: 3-メトキシフェニルプロパノール。

科学的研究の応用

Synthesis of Optically Active Compounds

One of the primary applications of 3-methoxyphenylacetone is in the preparation of optically active cyanohydrins . This process involves the reaction of the ketone with cyanide sources, leading to compounds that are important in asymmetric synthesis, particularly in the pharmaceutical industry. The ability to produce optically active forms is crucial for developing drugs that require specific stereochemistry for efficacy and safety .

Central Nervous System (CNS) Active Compounds

This compound is also utilized in synthesizing various CNS-active compounds . Its derivatives have been studied for their potential neuropharmacological effects, contributing to the development of medications for neurological disorders. Research indicates that compounds derived from this compound exhibit significant biological activity, which may be beneficial for treating conditions such as depression and anxiety .

Preparation of Other Important Derivatives

The compound plays a significant role in synthesizing 4-amino-3-methoxypropiophenone , a derivative that has shown promise in medicinal chemistry. This transformation is essential for creating new therapeutic agents that can target specific biological pathways .

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry, particularly concerning its role in secondary organic aerosol (SOA) formation from biomass burning emissions. The compound can undergo photochemical reactions that contribute to atmospheric chemistry, affecting air quality and climate change dynamics . Understanding these processes is vital for developing strategies to mitigate environmental impacts.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic methods. Its distinct properties allow researchers to calibrate instruments and validate methodologies used in complex mixture analyses .

Case Study: Synthesis of CNS Active Compounds

A study demonstrated the synthesis of a series of CNS-active compounds derived from this compound, highlighting their potential therapeutic effects. The research involved evaluating the pharmacological profiles of these derivatives in animal models, showing promising results for future drug development.

Research on SOA Formation

Investigations into secondary organic aerosol formation revealed that this compound can significantly contribute to SOA mass yield when exposed to photochemical conditions typical of urban atmospheres. This research emphasizes the compound's relevance not only in synthetic chemistry but also in understanding atmospheric processes and pollution control measures .

作用機序

機序:

求電子置換反応: ベンゼン環のメトキシ基は、共鳴および誘起効果によって電子密度を供与することにより、環を求電子置換反応に対して活性化します。これにより、オルト位置とパラ位置が求電子剤に対してより反応性が高くなります。

分子標的と経路:

6. 類似の化合物との比較

類似の化合物:

フェニルアセトン: メトキシ基を欠いており、求電子置換反応では反応性が低くなります。

4-メトキシフェニルアセトン: メトキシ基はパラ位置に配置されており、置換反応における反応性と誘導効果が変化します。

3-メトキシベンズアルデヒド: ケトンではなくアルデヒド基を含み、酸化反応と還元反応における反応性が異なります。

独自性:

3-メトキシフェニルアセトン: は、その特定の置換パターンにより、有機合成と医薬品開発における反応性と応用に影響を与えるため、独特です.

類似化合物との比較

Phenylacetone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

4-Methoxyphenylacetone: The methoxy group is positioned at the para position, altering its reactivity and directing effects in substitution reactions.

3-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity in oxidation and reduction reactions.

Uniqueness:

生物活性

3-Methoxyphenylacetone, a compound with the molecular formula C10H12O2, is a phenylacetone derivative that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H12O2

- CAS Number : 76410-23-6

- Molecular Weight : 164.20 g/mol

Pharmacological Properties

This compound has been studied for its potential pharmacological effects, particularly in relation to its structural analogs. Notably, it is related to compounds like MDMA (3,4-methylenedioxymethamphetamine) and exhibits similar interactions with neurotransmitter systems.

- Serotonin Transporter (SERT) Interaction : Research indicates that compounds structurally related to this compound can interact with SERT, which is crucial for serotonin reuptake in the brain. This interaction may contribute to mood-altering effects and potential therapeutic applications in mood disorders .

- Norepinephrine Transporter (NET) Activity : Similar to its effects on SERT, this compound may also influence NET activity. This dual action on both serotonin and norepinephrine systems suggests a potential for treating conditions such as depression and anxiety .

Anti-inflammatory Effects

Studies have demonstrated that phenolic compounds, including derivatives like this compound, exhibit anti-inflammatory properties. For instance, they have shown significant inhibition of nitric oxide (NO) production in macrophage cell lines, which is indicative of their potential use in inflammatory conditions .

| Compound | IC50 Value (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Compound A | 17.9 | Inhibits NO production |

| Compound B | 5.6 | Inhibits NO production |

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's structure may facilitate its ability to scavenge free radicals and protect cellular components from oxidative damage.

Case Studies

- In Vivo Studies : Research involving animal models has indicated that administration of this compound can lead to observable changes in behavior consistent with alterations in serotonin levels. These findings suggest a need for further exploration into its effects on mood disorders.

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .

特性

IUPAC Name |

1-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRRLPDBJBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184359 | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-13-2 | |

| Record name | 3′-Methoxyphenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。